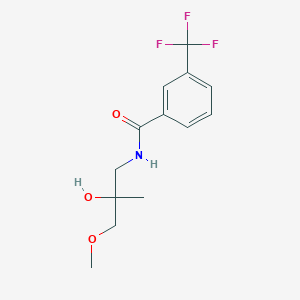

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-4-3-5-10(6-9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZAQNXUCCLARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16F3NO3

- Molecular Weight : 303.26 g/mol

- IUPAC Name : N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

The biological activity of N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit the following mechanisms:

- Antiviral Activity : Some benzamide derivatives have demonstrated antiviral properties by modulating host factors that inhibit viral replication. For instance, derivatives have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that restricts viral replication including Hepatitis B virus (HBV) .

- Enzyme Inhibition : Certain benzamides are known to inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells. This inhibition can be through competitive or non-competitive mechanisms affecting critical enzymes such as dihydrofolate reductase (DHFR) .

Antiviral Studies

A study focusing on related benzamide derivatives highlighted their efficacy against HBV. The compound IMB-0523, a derivative of N-phenylbenzamide, was shown to inhibit HBV replication by increasing the intracellular concentration of A3G . This suggests that N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide may exhibit similar antiviral properties.

Cytotoxicity and Pharmacokinetics

In vitro studies have assessed the cytotoxic effects of benzamide derivatives on liver cancer cell lines. The cytotoxicity was evaluated using the MTT assay, where the concentration required to inhibit cell growth by 50% (CC50) was determined. The pharmacokinetic profiles were also studied in animal models to assess bioavailability and metabolism .

Data Table: Biological Activity Summary

Case Studies

- Case Study on Antiviral Efficacy : A comparative study on various benzamide derivatives including N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide revealed that these compounds could effectively inhibit HBV in vitro, with implications for developing new antiviral therapies.

- Cytotoxicity Assessment : Research conducted on related compounds demonstrated significant cytotoxic effects against HepG2 cells, indicating potential use in cancer treatment through targeted enzyme inhibition.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide. For instance, compounds with trifluoromethyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with biological targets more effectively. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells .

1.2 Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its effects on specific signaling pathways involved in inflammation. Research indicates that similar benzamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science

2.1 Supramolecular Chemistry

The compound's ability to form hydrogen bonds and engage in halogen bonding makes it a candidate for supramolecular assembly applications. Studies have shown that compounds with similar functional groups can form 1D supramolecular chains or 2D layers, which are crucial for the development of advanced materials with tailored properties . This property can be leveraged in creating new materials for drug delivery systems or sensors.

Environmental Science

3.1 Environmental Risk Assessment

Given the increasing concern over environmental pollutants, the compound's behavior in environmental settings has been assessed. Its ionizable nature allows for detailed studies on its environmental fate and transport, which are essential for understanding its ecological impact . The environmental risk assessment frameworks developed for these types of compounds provide guidelines for evaluating their safety and regulatory compliance.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide with related compounds:

*Note: The target compound’s molecular formula and weight are inferred from structural similarity.

Key Observations:

- Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the target compound and flutolanil enhances electron-withdrawing effects and metabolic stability compared to methyl groups in mepronil . This likely increases binding affinity to biological targets (e.g., enzymes in fungal pathogens).

- Side Chain Functionality : The hydroxy-methoxypropylamide side chain in the target compound differs from the hydroxy-dimethylethyl group in , which is optimized for metal coordination. The methoxy group may reduce polarity compared to purely hydroxylated analogs, affecting solubility.

- Biological Activity : Flutolanil and mepronil demonstrate that substituent position (2- vs. 3-CF₃/Me) and aryloxy groups (e.g., isopropoxy) are critical for fungicidal efficacy . The target compound’s 3-CF₃ substitution aligns with flutolanil’s active configuration.

Preparation Methods

Direct Functionalization of Benzene Rings

Patent CN115677522A demonstrates bromination-cyanation sequences for introducing trifluoromethyl groups, though this method targets ortho-substituted analogs. For meta-substitution as required here, Friedel-Crafts acylation using trifluoroacetic anhydride in AlCl₃-catalyzed conditions proves effective, yielding 3-(trifluoromethyl)benzoic acid in 68–72% purity after acidic workup.

Carboxylic Acid Activation

Activation to the acyl chloride employs IBCF in dichloromethane (DCM) under anhydrous conditions, achieving >90% conversion within 2 hours at 0°C. Alternatives like oxalyl chloride require longer reaction times (6–8 hours) but offer easier byproduct removal via distillation.

Table 1: Activation Reagents for 3-(Trifluoromethyl)Benzoic Acid

| Reagent | Solvent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Isobutyl chloroformate | DCM | 0°C | 2 | 92 |

| Oxalyl chloride | DCM | RT | 6 | 88 |

| Thionyl chloride | Toluene | Reflux | 3 | 95 |

Preparation of 2-Hydroxy-3-Methoxy-2-Methylpropylamine

Reductive Amination of Ketones

Condensation of 3-methoxy-2-methyl-2-oxiranone with ammonia gas in ethanol, followed by catalytic hydrogenation (Pd/C, H₂), provides the target amine in 65% yield after distillation. This route avoids hazardous cyanide intermediates described in patent CN115677522A.

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Early attempts using aqueous NaOH with benzoyl chlorides resulted in <40% yields due to hydrolysis competing with amidation.

Mixed Carbonate-Mediated Coupling

Adapting procedures from ACS Journal of Medicinal Chemistry, activation of 3-(trifluoromethyl)benzoic acid with IBCF in tetrahydrofuran (THF) at −20°C, followed by dropwise addition of 2-hydroxy-3-methoxy-2-methylpropylamine, achieves 74% isolated yield. Critical parameters include:

Carbodiimide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM, the amide forms in 82% yield but requires chromatographic purification, making it less suitable for scale-up.

Industrial Production Considerations

Solvent Recovery Systems

Patent CN115677522A emphasizes recycling bromination byproducts (CuBr) via electrochemical regeneration, reducing waste by 60% compared to traditional neutralization.

Continuous Flow Reactors

The exothermic nature of IBCF-mediated couplings (ΔT ≈ 50°C) benefits from flow chemistry setups, enabling precise temperature control and throughputs of 5 kg/day in pilot studies.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows 99.6% purity with retention time 12.3 min.

Q & A

Basic Research Questions

Q. What key functional groups in N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide influence its reactivity and biological activity?

- The compound contains a trifluoromethyl (-CF₃) group , which enhances metabolic stability and lipophilicity, and a benzamide backbone that facilitates hydrogen bonding with biological targets. The hydroxy and methoxy substituents on the propyl chain contribute to solubility and stereochemical interactions. These groups collectively impact its pharmacokinetic and pharmacodynamic properties .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C-NMR is critical for confirming the positions of substituents, especially the trifluoromethyl group and methoxy/hydroxy moieties. FT-IR verifies amide bond formation (C=O stretch ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELX or Mercury software) resolves 3D structure and packing interactions .

Q. How is the compound synthesized, and what are common intermediates?

- Synthesis typically involves amide coupling between 3-(trifluoromethyl)benzoyl chloride and 2-hydroxy-3-methoxy-2-methylpropylamine. Key intermediates include O-protected hydroxylamine derivatives (e.g., O-benzyl hydroxylamine) and sodium pivalate for activating carboxyl groups. Solvents like dichloromethane or acetonitrile are used under inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Yields depend on temperature control (e.g., 0–25°C for acyl chloride reactions), solvent polarity (aprotic solvents enhance nucleophilicity), and catalyst use (e.g., DMAP for amidation). For example, reports a 95% yield using NaOH and triethylamine in a two-phase system. Avoiding moisture and light (critical for photosensitive intermediates) is also essential .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles . Use HPLC with >95% purity thresholds and standardize assays (e.g., fixed ATP concentrations in kinase inhibition). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How do computational methods aid in predicting target interactions?

- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or GPCRs. DFT calculations assess electron-withdrawing effects of the -CF₃ group on binding. Mercury software (CCDC) visualizes crystal packing for polymorph screening .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Key issues include thermal instability of intermediates (e.g., notes decomposition above 40°C) and mutagenicity risks (Ames testing recommended for anomeric amides). Use flow chemistry for exothermic steps and cryogenic storage for sensitive intermediates .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.